![molecular formula C12H12N2O2S B1473236 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde CAS No. 2097970-54-0](/img/structure/B1473236.png)
4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
Overview
Description
4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (FPTC) is an organic compound belonging to the thiazole-carbaldehyde family of compounds. It is a highly versatile molecule, with a wide range of potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of derivatives similar to 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is in the field of antimicrobial research. For instance, chitosan Schiff bases incorporating heterocyclic moieties, including furan derivatives, have been synthesized and shown to exhibit significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest potential for these compounds in the development of new antimicrobial agents (Hamed et al., 2020).
Antitumor Agents
Research into the design of antitumor agents has also incorporated furan derivatives, with studies indicating that certain compounds outperformed reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening. This underscores the potential of furan derivatives in cancer therapy (Matiichuk et al., 2020).
Synthesis and Configuration Studies
Further scientific exploration has involved the synthesis and configuration determination of novel derivatives, showcasing the chemical versatility and potential applications of furan and thiazole-based compounds in creating a variety of chemical entities with specific configurations (Al-Omran et al., 2011).
Photocatalytic Applications
The use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive compounds via photocatalytic C–C bond cleavage demonstrates the application of these derivatives in sustainable chemistry and materials science. This area of research highlights the potential for developing environmentally friendly synthetic methods (Yu et al., 2018).
Antioxidant Agents
The catalytic synthesis and evaluation of novel chalcone derivatives, including those derived from furan-2-carbaldehyde, for their potent antioxidant activities further demonstrate the compound's versatility. Such studies are vital for the development of new antioxidant agents with potential applications in health and disease prevention (Prabakaran et al., 2021).
Maillard Reaction Studies
In food chemistry, studies on the influence of carbohydrate moieties on chromophore formation during Maillard reactions have utilized derivatives of furan, demonstrating the relevance of these compounds in understanding and optimizing food processing and flavor development (Frank & Hofmann, 2000).
properties
IUPAC Name |
4-(furan-2-yl)-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-8-10-11(9-4-3-7-16-9)13-12(17-10)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZFHBMWZVNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)C=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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